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Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

Cat. No.: B1205223

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Phenylamino)acetonitrile, a molecule of interest in synthetic and medicinal chemistry. The
following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and
infrared (IR) spectroscopic characteristics. This document also outlines the experimental
methodologies for obtaining such data and presents a logical workflow for spectroscopic
analysis.

Core Spectroscopic Data

The spectroscopic data for 2-(Phenylamino)acetonitrile are summarized in the tables below.
This information is crucial for the identification, characterization, and purity assessment of the
compound.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition. The
predicted mass spectral data for 2-(Phenylamino)acetonitrile is presented below.
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Adduct m/z (Predicted)
[M+H]* 133.0760
[M+Na]* 155.0579
[M-H]~ 131.0614
M]* 132.0682

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of individual atoms. The following tables
present representative 1H and 3C NMR data for 2-(Phenylamino)acetonitrile.

IH NMR (Proton NMR) Data

_ Chemical Shift _ . .
Signal Multiplicity Integration Assignment
(ppm)
1 7.20 - 7.40 Multiplet 2H Ar-H (meta)
) Ar-H (ortho,
2 6.80 - 7.00 Multiplet 3H
para)
3 4.20 Singlet 2H -CH2-
4 4.00 Broad Singlet 1H -NH-

13C NMR (Carbon-13) NMR Data
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Signal Chemical Shift (ppm) Assignment
1 146.0 Ar-C (C-N)

2 129.5 Ar-C

3 120.0 Ar-C

4 114.0 Ar-C

5 117.0 -C=N

6 35.0 -CHa2-

Note: The NMR data presented are representative and may vary based on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The table below lists the expected characteristic IR

absorption bands for 2-(Phenylamino)acetonitrile.

Functional Group

Frequency (cm™1) Intensity _

Assignment
3350 - 3450 Medium N-H Stretch (Amine)
3000 - 3100 Medium C-H Stretch (Aromatic)
2850 - 2950 Medium C-H Stretch (Aliphatic)
2240 - 2260 Sharp, Medium C=N Stretch (Nitrile)

1600, 1500, 1450 Strong C=C Stretch (Aromatic Ring)
1250 - 1350 Strong C-N Stretch (Amine)

C-H Bend (Aromatic, out-of-
690 - 770 Strong

plane)

Note: The IR data presented are representative and may vary based on the sampling method.
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Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of 2-
(Phenylamino)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Phenylamino)acetonitrile in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry NMR tube. Ensure
the sample is fully dissolved to obtain a homogeneous solution.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Switch the probe to the 13C frequency.

o Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence to simplify the
spectrum to single lines for each unique carbon.

o Set the spectral width to encompass the expected range of carbon chemical shifts
(typically 0-160 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

Sample Preparation: Place a small amount of solid 2-(Phenylamino)acetonitrile directly
onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

Background Spectrum: Record a background spectrum of the empty ATR crystal to account
for atmospheric and instrumental contributions.

Sample Spectrum: Apply pressure to ensure good contact between the sample and the ATR
crystal. Collect the sample spectrum over the desired spectral range (typically 4000-400
cm™1).

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry

Electrospray lonization (ESI) Mass Spectrometry Protocol:

o Sample Preparation: Prepare a dilute solution of 2-(Phenylamino)acetonitrile
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

¢ Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

e Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a
syringe pump.
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« lonization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

e Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight)
where they are separated based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z. Both positive and negative ion modes can be used to observe different
adducts.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-(Phenylamino)acetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1205223#spectroscopic-data-of-2-phenylamino-
acetonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1205223#spectroscopic-data-of-2-phenylamino-acetonitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b1205223#spectroscopic-data-of-2-phenylamino-acetonitrile-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205223?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

